molecular formula C28H26N2O3S B11528369 (2E,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11528369
M. Wt: 470.6 g/mol
InChI Key: NFDPKABXSHHMQI-OFRCSKJWSA-N
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Description

(2E,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone ring This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features, which may interact with biological targets. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the various substituents may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzyl-substituted compounds: Compounds with benzyl groups attached to various functional groups.

    Phenyl-imino compounds: Compounds with a phenyl group attached to an imine.

Uniqueness

The uniqueness of (2E,5E)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE lies in its combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H26N2O3S/c1-3-17-30-27(31)26(34-28(30)29-23-13-9-6-10-14-23)19-22-15-16-24(25(18-22)32-4-2)33-20-21-11-7-5-8-12-21/h3,5-16,18-19H,1,4,17,20H2,2H3/b26-19+,29-28?

InChI Key

NFDPKABXSHHMQI-OFRCSKJWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)OCC4=CC=CC=C4

Origin of Product

United States

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